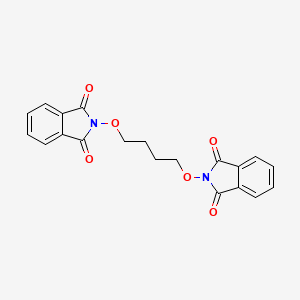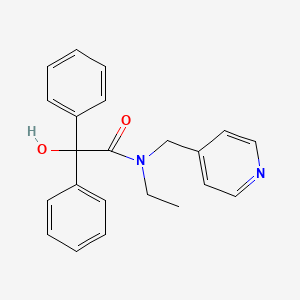
Benzilamide, N-ethyl-N-(4-pyridylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzilamide, N-ethyl-N-(4-pyridylmethyl)-: is a chemical compound with the molecular formula C22H22N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its green, rapid, and mild conditions, making it highly efficient and eco-friendly.
Industrial Production Methods: Industrial production of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and Lewis acidic ionic liquids can be scaled up for industrial applications, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Benzilamide, N-ethyl-N-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Benzilamide, N-ethyl-N-(4-pyridylmethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
- N-Benzylbenzamide
- Benzanilide
- N,N-Dimethylbenzamide
- N-Benzylaniline
Comparison: Benzilamide, N-ethyl-N-(4-pyridylmethyl)- is unique due to its specific structural features, such as the presence of the pyridylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
Número CAS |
102516-80-3 |
|---|---|
Fórmula molecular |
C22H22N2O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-ethyl-2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-24(17-18-13-15-23-16-14-18)21(25)22(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,26H,2,17H2,1H3 |
Clave InChI |
ODIJOPJTPHBCMA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


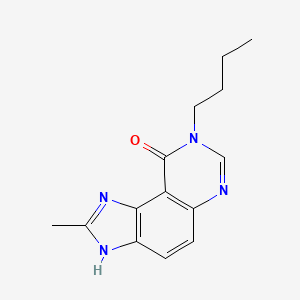
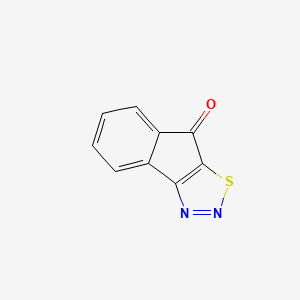
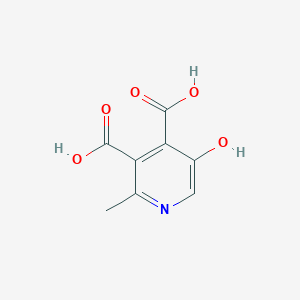
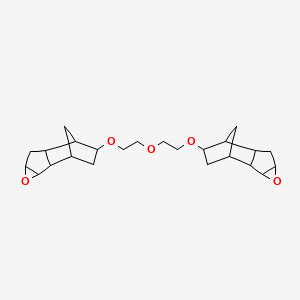
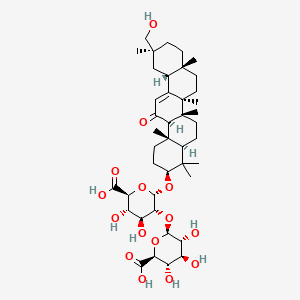
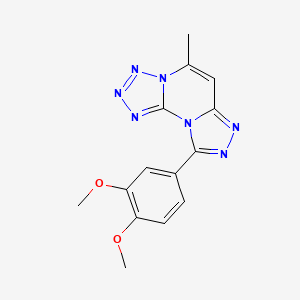
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)
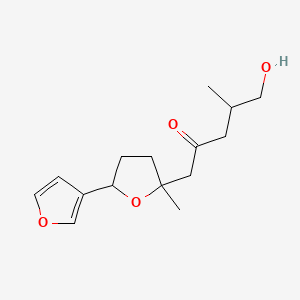
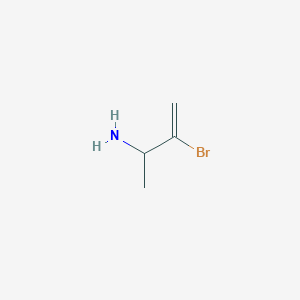
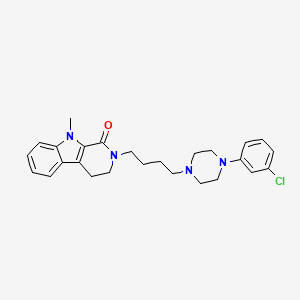
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
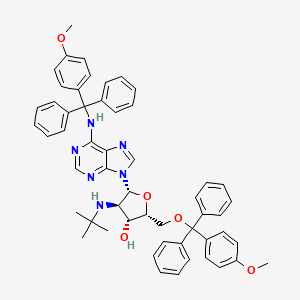
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
